molecular formula C22H30N4O2 B13156938 Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13156938
M. Wt: 382.5 g/mol
InChI Key: LPFKKNFESADUOH-UHFFFAOYSA-N
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Description

Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound that features a spirocyclic structure with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and reusability .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

benzyl 3-[1-(2-methylpropyl)pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C22H30N4O2/c1-17(2)13-26-14-19(12-24-26)20-22(16-23-20)8-10-25(11-9-22)21(27)28-15-18-6-4-3-5-7-18/h3-7,12,14,17,20,23H,8-11,13,15-16H2,1-2H3

InChI Key

LPFKKNFESADUOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

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